1-Chloro-6-fluoroisoquinoline
Overview
Description
1-Chloro-6-fluoroisoquinoline is a chemical compound with the CAS Number: 214045-86-0 . It has a molecular weight of 181.6 and its linear formula is C9H5ClFN .
Synthesis Analysis
The synthesis of this compound involves the use of 6-Fluoro-2H-isoquinolin-1-one, POCI3, and 4N HCI/dioxane . The mixture is heated at 50°C overnight . The reaction mixture is then diluted with a NaHC03 solution and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H5ClFN . It has 12 heavy atoms, 10 of which are aromatic . It has no rotatable bonds and has 2 H-bond acceptors .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 295.6±20.0°C at 760 mmHg . Its solubility varies depending on the method used for calculation, but it is generally considered soluble .Scientific Research Applications
Chemosensors
- A study described the use of 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for Cd²⁺ over other metal ions, suggesting its potential in measuring Cd²⁺ concentrations in waste streams and food products (Prodi et al., 2001).
Biological Activity Analysis
- Research on fluoroisoquinoline derivatives, including 1-(3,4-Dimethoxybenzyl)-6-fluoro-7-methoxyisoquinoline, investigated their biological activity, potentially offering insights into modifying or enhancing activity compared to non-fluorinated analogues (Belsten & Dyke, 1968).
Molecular Structure Studies
- A study on 4-fluoroisoquinoline-5-sulfonyl chloride and related derivatives provided insights into the molecular conformations and interactions, relevant for understanding the molecular behavior of fluoroisoquinolines (Ohba et al., 2012).
Synthesis and Spectroscopy
- Research focusing on the synthesis and NMR spectroscopy of halogenated 1,4‐Dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylates, including fluoro and chloro derivatives, contributed to the understanding of chemical shifts and coupling constants in these compounds (Podányi et al., 1996).
Antibacterial Agents
- Novel antibacterial 8-chloroquinolone compounds with fluoro groups have been developed, demonstrating potent activity against various bacterial strains, indicating their potential as therapeutic agents (Kuramoto et al., 2003).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
1-chloro-6-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBWBBHQRLUOTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619752 | |
Record name | 1-Chloro-6-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214045-86-0 | |
Record name | 1-Chloro-6-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-6-fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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